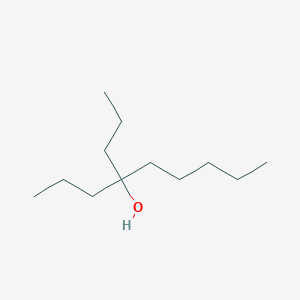
4-Propylnonan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylnonan-4-ol is an organic compound with the molecular formula C12H26O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of a nonane chain, which also has a propyl group attached to the same carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylnonan-4-ol can be achieved through several methods. One common approach involves the reduction of 4-Propylnonan-4-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the ketone to the alcohol.
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of 4-Propylnonan-4-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation process is efficient and yields high purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Propylnonan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form 4-Propylnonan-4-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 4-Propylnonane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-Propylnonan-4-yl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: 4-Propylnonan-4-one.
Reduction: 4-Propylnonane.
Substitution: 4-Propylnonan-4-yl chloride.
Aplicaciones Científicas De Investigación
4-Propylnonan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Propylnonan-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic nonane chain allows the compound to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
4-Propylnonane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Propylnonan-4-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
4-Propylnonan-4-yl chloride: Formed by substituting the hydroxyl group with a chloride, used in different synthetic applications.
Uniqueness
4-Propylnonan-4-ol is unique due to its secondary alcohol structure, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form hydrogen bonds and interact with biological molecules also makes it valuable in biochemical research.
Propiedades
Número CAS |
5340-77-2 |
|---|---|
Fórmula molecular |
C12H26O |
Peso molecular |
186.33 g/mol |
Nombre IUPAC |
4-propylnonan-4-ol |
InChI |
InChI=1S/C12H26O/c1-4-7-8-11-12(13,9-5-2)10-6-3/h13H,4-11H2,1-3H3 |
Clave InChI |
ZDJAZVHAAWHYCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCC)(CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


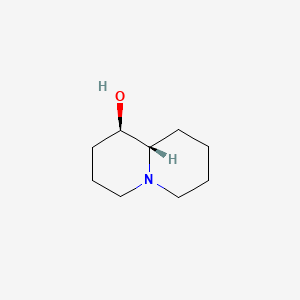

-lambda~5~-phosphane](/img/structure/B14729354.png)

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
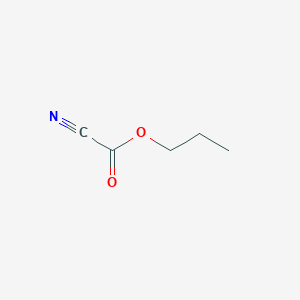
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)

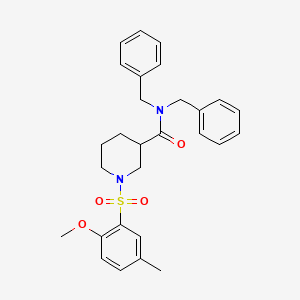

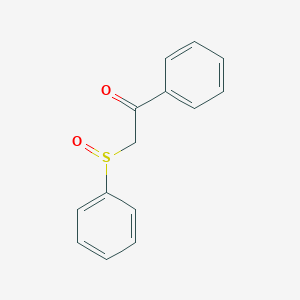

![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)

